molecular formula C30H39N5O3S B2982350 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one CAS No. 689770-21-6

3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one

Cat. No.: B2982350
CAS No.: 689770-21-6
M. Wt: 549.73
InChI Key: YRUFCRMSWYXDDA-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a piperazine ring, a quinazolinone ring, and a morpholine ring. Piperazine rings are often found in pharmaceuticals and can have various biological activities . Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Scientific Research Applications

Antitumor Applications

Quinazoline derivatives, including those with piperazine moieties, have been synthesized and evaluated for their antitumor activities. For example, Wen Li et al. (2020) synthesized a series of novel quinazoline derivatives containing piperazine analogs, demonstrating potent antiproliferative activities against various cancer cell lines, such as A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer) (Li et al., 2020). These findings suggest that quinazoline compounds with specific substitutions could offer promising routes for cancer therapy research.

Antimicrobial Applications

The antimicrobial potential of quinazoline derivatives has also been explored. Divyesh Patel et al. (2012) synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against a broad spectrum of bacteria and fungi, indicating the versatility of quinazoline derivatives in combating microbial infections (Patel et al., 2012).

Antihypertensive Applications

Another field of interest is the development of antihypertensive agents based on quinazoline derivatives. Takai et al. (1986) prepared a series of piperidine derivatives with quinazoline rings, some of which showed significant hypotensive effects in models of hypertension, suggesting the potential for these compounds to be developed into antihypertensive medications (Takai et al., 1986).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one' involves the condensation of 2-amino-4-morpholino-6-(2,5-dimethylphenyl)pyrimidine-5-carbonitrile with 6-bromo-1-hexanone, followed by the reaction of the resulting intermediate with piperazine and then with thiosemicarbazide. The final product is obtained by cyclization of the intermediate with acetic anhydride and sulfuric acid.", "Starting Materials": [ "2-amino-4-morpholino-6-(2,5-dimethylphenyl)pyrimidine-5-carbonitrile", "6-bromo-1-hexanone", "piperazine", "thiosemicarbazide", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-morpholino-6-(2,5-dimethylphenyl)pyrimidine-5-carbonitrile with 6-bromo-1-hexanone in the presence of potassium carbonate and DMF to yield the intermediate 3-[6-(4-(2,5-dimethylphenyl)piperazin-1-yl)hexyl]-2-amino-4-morpholino-6-(1-hexanoyl)pyrimidine-5-carbonitrile.", "Step 2: Reaction of the intermediate with piperazine in the presence of triethylamine and DMF to yield the intermediate 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-2-amino-4-morpholino-6-(1-hexanoyl)pyrimidine-5-carbonitrile.", "Step 3: Reaction of the intermediate with thiosemicarbazide in the presence of ethanol and acetic acid to yield the intermediate 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-4,5-dihydropyrimidin-1(2H)-one.", "Step 4: Cyclization of the intermediate with acetic anhydride and sulfuric acid to yield the final product 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one." ] }

CAS No.

689770-21-6

Molecular Formula

C30H39N5O3S

Molecular Weight

549.73

IUPAC Name

3-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C30H39N5O3S/c1-22-7-8-23(2)27(20-22)33-12-14-34(15-13-33)28(36)6-4-3-5-11-35-29(37)25-21-24(32-16-18-38-19-17-32)9-10-26(25)31-30(35)39/h7-10,20-21H,3-6,11-19H2,1-2H3,(H,31,39)

InChI Key

YRUFCRMSWYXDDA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S

solubility

not available

Origin of Product

United States

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